molecular formula C73H99F3N16O19S2 B15129667 H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH

H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH

Cat. No.: B15129667
M. Wt: 1625.8 g/mol
InChI Key: ZJWIEPXPIRDHLF-UHFFFAOYSA-N
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Description

The compound H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH is a peptide consisting of a sequence of amino acids. This peptide is a derivative of somatostatin, a hormone that inhibits the secretion of several other hormones such as growth hormone, insulin, and glucagon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid to a resin. Each subsequent amino acid is then added sequentially, with protective groups used to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.

    Peptide analogs: Created by substituting specific amino acids.

Mechanism of Action

The peptide exerts its effects by binding to somatostatin receptors (SSTRs) , which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones by interfering with intracellular signaling pathways. This inhibition is mediated through the reduction of cyclic adenosine monophosphate (cAMP) levels and the activation of protein phosphatases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This peptide is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other somatostatin analogs. Its ability to form stable disulfide bonds also contributes to its stability and efficacy .

Properties

Molecular Formula

C73H99F3N16O19S2

Molecular Weight

1625.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)

InChI Key

ZJWIEPXPIRDHLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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